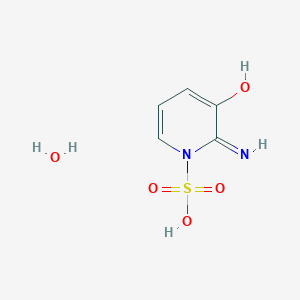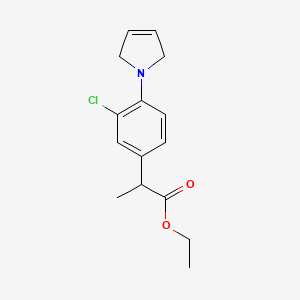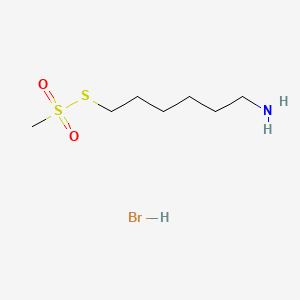![molecular formula C₂₃H₂₂BrNO B1145537 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine CAS No. 265321-58-2](/img/new.no-structure.jpg)
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves several steps. One common method includes the reaction of 2-bromo-1,2-diphenylethene with 4-hydroxy-N-methyl-ethanamine under specific conditions to form the desired compound . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on estrogen receptors and its role in cellular signaling pathways.
Medicine: Tamoxifen, the common name for this compound, is extensively used in the treatment of breast cancer and other hormone-related conditions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves its binding to estrogen receptors. By binding to these receptors, the compound can either block or activate estrogen signaling pathways, depending on the tissue type. This selective modulation of estrogen receptors is crucial in its therapeutic effects, particularly in inhibiting the growth of hormone receptor-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomiphene: Another selective estrogen receptor modulator used to treat infertility.
Raloxifene: Used to prevent osteoporosis in postmenopausal women.
Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
Uniqueness
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is unique due to its specific binding affinity and selective modulation of estrogen receptors. Its ability to act as both an antagonist and agonist in different tissues makes it particularly effective in treating hormone receptor-positive breast cancer .
Propriétés
Numéro CAS |
265321-58-2 |
|---|---|
Formule moléculaire |
C₂₃H₂₂BrNO |
Poids moléculaire |
408.33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








